

Physical and chemical properties of 1-Bromo-2-(3-bromopropoxy)benzene

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Compound of Interest

Compound Name: 1-Bromo-2-(3-bromopropoxy)benzene

Cat. No.: B1267847

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An In-depth Technical Guide to 1-Bromo-2-(3-bromopropoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and spectral characterization of **1-Bromo-2-(3-bromopropoxy)benzene**. The information presented herein is intended to support research and development activities in the chemical and pharmaceutical sciences.

Chemical Identity and Physical Properties

1-Bromo-2-(3-bromopropoxy)benzene is a disubstituted benzene derivative containing both a bromo and a 3-bromopropoxy group. Its key identifiers and physical properties are summarized below.

Property	Value
CAS Number	37136-84-8
Molecular Formula	C ₉ H ₁₀ Br ₂ O
Molecular Weight	293.98 g/mol
Physical State	Liquid
Boiling Point	110-115 °C at 2 mmHg (experimental); 318.4 °C at 760 mmHg (predicted)
Density	1.672 g/cm ³ (predicted)
Refractive Index	1.569 (predicted)
InChI	InChI=1S/C9H10Br2O/c10-6-3-7-12-9-5-2-1-4-8(9)11/h1-2,4-5H,3,6-7H2
InChIKey	XREHAMWVAOJBV-UHFFFAOYSA-N
Canonical SMILES	<chem>C1=CC=C(C(=C1)OCCCBBr)Br</chem>

Synthesis

The primary synthetic route to **1-Bromo-2-(3-bromopropoxy)benzene** is the Williamson ether synthesis. This well-established method involves the reaction of a phenoxide with an alkyl halide. In this case, 2-bromophenol is deprotonated to form the corresponding phenoxide, which then undergoes a nucleophilic substitution reaction with 1,3-dibromopropane.

Experimental Protocol: Williamson Ether Synthesis

This protocol is based on established procedures for similar ether syntheses.

Materials:

- 2-Bromophenol
- 1,3-Dibromopropane
- Potassium Carbonate (K₂CO₃), anhydrous

- Acetone or N,N-Dimethylformamide (DMF), anhydrous
- Dichloromethane (CH_2Cl_2) or Diethyl ether (Et_2O)
- Magnesium sulfate (MgSO_4) or Sodium sulfate (Na_2SO_4), anhydrous
- Deionized water
- Brine (saturated NaCl solution)

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 2-bromophenol (1.0 eq) and anhydrous acetone or DMF.
- Base Addition: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.
- Addition of Alkyl Halide: Add 1,3-dibromopropane (1.2 - 1.5 eq) to the reaction mixture.
- Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- **Work-up:** After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent.
- **Extraction:** The residue is dissolved in dichloromethane or diethyl ether and washed sequentially with water and brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- **Purification:** The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure **1-Bromo-2-(3-bromopropoxy)benzene**.

Chemical Reactivity and Safety

Reactivity:

The two bromine atoms in **1-Bromo-2-(3-bromopropoxy)benzene** exhibit different reactivities. The bromine atom on the propyl chain is an alkyl bromide and is susceptible to nucleophilic substitution reactions. The bromine atom attached to the benzene ring is an aryl bromide and is generally less reactive towards simple nucleophilic substitution but can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings).

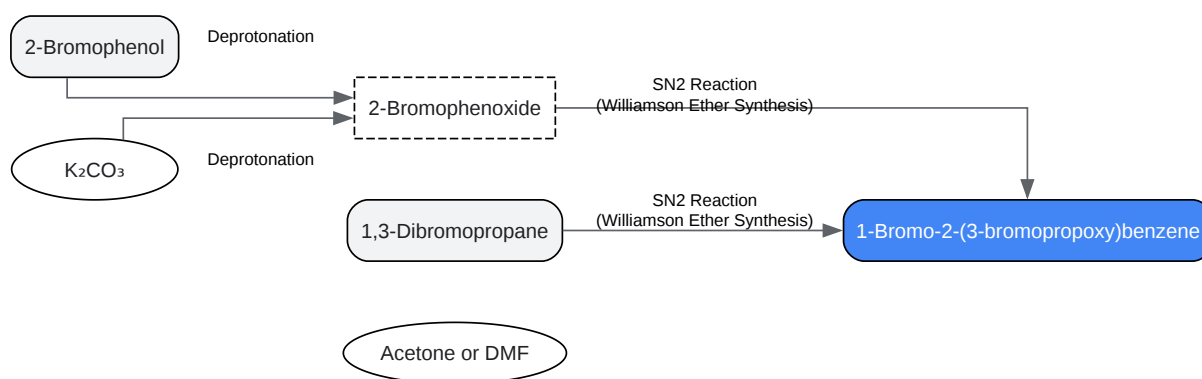
Safety Information:

- Signal Word: Warning
- Hazard Statements:
 - Harmful if swallowed.
 - Causes skin irritation.
 - Causes serious eye irritation.
 - May cause respiratory irritation.

- Precautionary Statements:
 - Wear protective gloves/protective clothing/eye protection/face protection.
 - Wash skin thoroughly after handling.
 - Avoid breathing dust/fume/gas/mist/vapors/spray.
 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
 - IF ON SKIN: Wash with plenty of soap and water.

Visualization of Synthetic Workflow

The following diagram illustrates the synthetic pathway for **1-Bromo-2-(3-bromopropoxy)benzene** via the Williamson ether synthesis.



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